Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate
Overview
Description
Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate (ETAP) is a synthetic compound that has been studied for its potential applications in a variety of research fields. ETAP is a derivative of the thienopyridine class of compounds, which are known for their high reactivity and have been used in a variety of organic synthesis reactions. The specific chemical structure of ETAP has been studied extensively, and it has been found to possess a number of unique properties that make it suitable for a variety of applications.
Scientific Research Applications
Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been studied for its potential applications in a variety of scientific research fields. It has been found to possess a number of unique properties that make it suitable for a variety of research applications. For example, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been used as a catalyst in a number of organic synthesis reactions, and it has also been used as a reagent for the synthesis of other compounds. Additionally, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been studied for its potential applications in the development of new pharmaceuticals, as it has been found to possess anti-inflammatory and anti-bacterial properties.
Mechanism Of Action
The mechanism of action of Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is still not fully understood, but it is believed to act as an inhibitor of certain enzymes in the body. Specifically, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that are involved in the regulation of inflammation, and the inhibition of COX-2 by Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been found to reduce inflammation. Additionally, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been found to inhibit the activity of aromatase, which is an enzyme involved in the production of estrogen. The inhibition of aromatase by Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been found to reduce the production of estrogen, which can be beneficial for certain medical conditions.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate are still being studied, but it has been found to possess a number of beneficial effects. As mentioned previously, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been found to possess anti-inflammatory and anti-bacterial properties, which can be beneficial for a variety of medical conditions. Additionally, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has been found to possess anti-cancer properties, as it has been found to inhibit the growth of certain types of cancer cells. Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate has also been found to possess antioxidant properties, which can be beneficial for reducing oxidative stress in the body.
Advantages And Limitations For Lab Experiments
The use of Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate in lab experiments has a number of advantages. First, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a synthetic compound, which makes it easier to obtain and use in experiments. Additionally, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is relatively stable and has a high solubility in a variety of solvents, which makes it easier to handle in the laboratory. Furthermore, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a relatively versatile compound, which makes it suitable for a variety of experiments.
However, there are also some limitations to the use of Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate in lab experiments. First, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a relatively toxic compound, and it should be handled with caution in the laboratory. Additionally, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a relatively expensive compound, which can be a limiting factor when it comes to conducting experiments on a budget. Finally, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate is a relatively reactive compound, and it should be used with care in order to avoid unwanted reactions.
Future Directions
There are a number of potential future directions for the use of Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate in scientific research. First, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate could be studied further for its potential applications in the development of new pharmaceuticals, as it has been found to possess a number of beneficial properties. Additionally, Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate could be studied
properties
IUPAC Name |
ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2S/c1-2-18-10(17)9-7(15)8-6(19-9)3-5(4-16-8)11(12,13)14/h3-4H,2,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKRKABFKJJFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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